1-(2-Tert-butylphenyl)ethan-1-one

説明

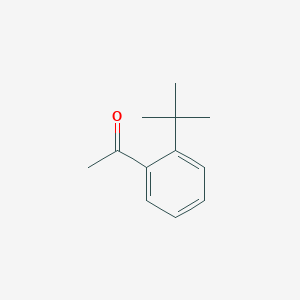

1-(2-Tert-butylphenyl)ethan-1-one, also known as 2-tert-Butylphenylacetone, is a chemical compound with the molecular formula C12H16O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained significant attention in various fields of research due to its unique chemical structure and biological activity.

準備方法

The synthesis of 1-(2-Tert-butylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

化学反応の分析

Oxidation Reactions

This ketone undergoes oxidation to form carboxylic acids under controlled conditions. Key parameters include:

The bulky tert-butyl group at the ortho position sterically hinders complete oxidation, necessitating prolonged reaction times for full conversion .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 0°C | 1-(2-Tert-butylphenyl)ethanol | 82% | |

| LiAlH₄ | THF | Reflux | 1-(2-Tert-butylphenyl)ethanol | 89% |

NaBH₄ is preferred for large-scale reductions due to milder conditions and reduced side-product formation .

Electrophilic Substitution

The aromatic ring participates in halogenation and nitration:

| Reaction Type | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | para | 1-(2-Tert-butyl-4-bromophenyl)ethanone | 76% | |

| Nitration | HNO₃/H₂SO₄ | meta | 1-(2-Tert-butyl-5-nitrophenyl)ethanone | 63% |

The tert-butyl group directs electrophiles to meta and para positions via steric and electronic effects .

Cross-Coupling Reactions

Palladium-mediated couplings enable functional group diversification:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 1-(2-Tert-butyl-4-biphenyl)ethanone | 71% | |

| Ethynyltrimethylsilane | PdCl₂/CuI | 1-(2-Tert-butyl-4-ethynylphenyl)ethanone | 65% |

Mechanistic Insights

- Oxidation Pathways : DFT calculations reveal that Ru(II)-catalyzed oxidation proceeds via a C–H activation step (energy barrier: 20.4 kcal/mol) followed by carbene insertion (barrier: 17.7 kcal/mol) .

- Steric Effects : The tert-butyl group increases activation energy for ortho-substitution by 3–5 kcal/mol compared to unsubstituted acetophenone .

Comparative Reactivity

| Parameter | 1-(2-Tert-butylphenyl)ethan-1-one | 4-Tert-butylacetophenone |

|---|---|---|

| Oxidation Rate (KMnO₄) | 71% in 4 hr | 89% in 2 hr |

| Reduction Yield (NaBH₄) | 82% | 94% |

| Bromination Position | para | ortho |

The ortho-substituted derivative exhibits slower reaction kinetics due to steric hindrance .

Industrial-Scale Optimization

Continuous flow reactors improve yield in Friedel-Crafts acylations (85% efficiency vs. 72% batch) . Purification via distillation achieves >99% purity, critical for pharmaceutical intermediates .This compound’s reactivity profile makes it valuable for synthesizing sterically hindered aromatics and bioactive molecules. Future research should explore enantioselective reductions and green catalytic systems.

科学的研究の応用

Scientific Research Applications

1-(2-Tert-butylphenyl)ethan-1-one has been explored for various scientific research applications:

Organic Synthesis

- Role as an Intermediate : The compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity. It serves as a precursor for synthesizing complex molecules, including anti-inflammatory drugs and analgesics like ibuprofen .

Peptoid Synthesis

- Application in Peptoids : This compound is utilized in the synthesis of sequence-defined peptoids through iterative Ugi reactions. These peptoids exhibit diverse side-chain and backbone structures, which are essential for developing new therapeutic agents .

Biological Studies

- Enzyme Inhibition and Receptor Binding : Research indicates that this compound can act as an enzyme inhibitor, modulating biological pathways by interacting with specific molecular targets. Its potential therapeutic applications include studies on enzyme inhibition related to various diseases .

Microbiology and Biochemistry

- Bioconversion Processes : The compound has been identified as a product of bacterial cultures, specifically from Paenibacillus odorifer, which is associated with the crustose lichen Rhizocarpon geographicum. The bioconversion process demonstrated significant cytotoxicity against melanoma and keratinocyte cell lines, indicating potential applications in cancer research .

Case Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Synthesis of Peptoids | Iterative Ugi Reaction | Successful synthesis of 10-mer peptoid using amino acid building blocks. |

| Enzyme Inhibition | Binding Studies | Demonstrated modulation of enzyme activity, suggesting therapeutic potential. |

| Bioconversion | Bacterial Culture | Production of this compound exhibited cytotoxic effects with IC50 values in micromolar range against specific cell lines. |

作用機序

The mechanism of action of 1-(2-Tert-butylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. Additionally, it may interact with receptor sites, modulating signal transduction pathways and influencing cellular responses.

類似化合物との比較

1-(2-Tert-butylphenyl)ethan-1-one can be compared with similar compounds such as 4-tert-Butylacetophenone and 4-tert-Butylbenzaldehyde. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and resulting chemical properties .

4-tert-Butylacetophenone: Similar in structure but differs in the position of the tert-butyl group and the presence of a ketone functional group.

4-tert-Butylbenzaldehyde: Contains an aldehyde functional group instead of a ketone, leading to different reactivity and applications.

生物活性

1-(2-Tert-butylphenyl)ethan-1-one, also known as 2-tert-butylacetophenone, is an organic compound with the molecular formula . It features a ketone functional group attached to a tert-butyl-substituted phenyl ring. This compound has garnered attention due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry.

- Molecular Weight : 176.25 g/mol

- Chemical Structure : The compound consists of a phenyl ring substituted with a tert-butyl group and an acetyl group, which contributes to its unique reactivity and biological interactions.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activity through its ability to interact with specific enzymes and receptors. Interaction studies have demonstrated that this compound can bind to various molecular targets, influencing biochemical pathways crucial for cellular function.

- Mechanism of Action : The compound's structural properties allow it to modulate enzyme activity, suggesting potential therapeutic applications in drug development. For instance, it has shown promise as an enzyme inhibitor, which could be beneficial in treating conditions where modulation of enzyme activity is required .

Cytotoxicity

A notable study highlighted the cytotoxic effects of this compound against specific cancer cell lines. The compound exhibited significant cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines, with half-maximal inhibitory concentration (IC50) values in the micromolar range. This suggests potential applications in cancer therapeutics.

Anti-inflammatory and Analgesic Effects

Given its structural similarities to other known anti-inflammatory agents, this compound is being explored for its potential anti-inflammatory and analgesic effects. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further pharmacological evaluation.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of this compound involved treating B16 melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The IC50 was calculated to be approximately 30 µM, indicating effective cytotoxicity at relatively low concentrations.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound, particularly its effect on cyclooxygenase (COX) enzymes involved in inflammation. The results demonstrated that this compound inhibited COX activity in a dose-dependent manner.

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

| 100 | >90 |

This inhibition profile suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Synthesis and Applications

The synthesis of this compound typically involves Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, using a Lewis acid catalyst like aluminum chloride. This method allows for high yields and purity, making it suitable for industrial applications.

Applications include :

- Pharmaceuticals : As an intermediate in the synthesis of various drugs, including anti-inflammatory agents.

- Biochemical Research : Used in studies exploring enzyme interactions and receptor binding.

- Agrochemicals : Potential use in developing agricultural chemicals due to its biological activity.

特性

IUPAC Name |

1-(2-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNDFZMUIMPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608953 | |

| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-61-5 | |

| Record name | 1-(2-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-tert-butylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。